Cas no 722448-83-1 (Methyl 4-aminocyclopentene-1-carboxylate)

Methyl 4-aminocyclopentene-1-carboxylate is a versatile cyclopentene derivative featuring both an amino group and an ester functionality, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its reactive sites enable selective modifications, facilitating the construction of complex cyclic structures. The compound’s stability under standard conditions and compatibility with a range of reagents enhance its utility in multi-step syntheses. Its structural framework is particularly useful in the development of bioactive molecules, including potential drug candidates. The ester group allows for further functionalization, while the amino group provides a handle for derivatization, offering flexibility in synthetic routes. This compound is well-suited for research and industrial applications requiring precise molecular control.
Methyl 4-aminocyclopentene-1-carboxylate structure
722448-83-1 structure
Product Name:Methyl 4-aminocyclopentene-1-carboxylate
CAS No:722448-83-1
MF:C7H11NO2
MW:141.167742013931
MDL:MFCD18835285
CID:558495
PubChem ID:45089109
Update Time:2025-10-21

Methyl 4-aminocyclopentene-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopentene-1-carboxylicacid, 4-amino-, methyl ester
    • 1-Cyclopentene-1-carboxylicacid,4-amino-,methylester(9CI)
    • methyl 4-aminocyclopent-1-ene-1-carboxylate
    • Methyl 4-aminocyclopentene-1-carboxylate
    • 4-Amino-cyclopent-1-enecarboxylic acid methyl ester
    • MDL: MFCD18835285
    • Inchi: 1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2,6H,3-4,8H2,1H3
    • InChI Key: BWFMMNJHYGFLAU-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CCC(C1)N)=O

Computed Properties

  • Exact Mass: 141.079
  • Monoisotopic Mass: 141.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3

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Methyl 4-aminocyclopentene-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:722448-83-1)Methyl 4-aminocyclopentene-1-carboxylate
Order Number:A1041174
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:10
Price ($):2691.0
Email:sales@amadischem.com

Additional information on Methyl 4-aminocyclopentene-1-carboxylate

Recent Advances in the Application of Methyl 4-aminocyclopentene-1-carboxylate (CAS: 722448-83-1) in Chemical Biology and Pharmaceutical Research

Methyl 4-aminocyclopentene-1-carboxylate (CAS: 722448-83-1) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its cyclopentene ring and functionalized amino and ester groups, serves as a key building block for the synthesis of various bioactive molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of antiviral, anticancer, and anti-inflammatory drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Methyl 4-aminocyclopentene-1-carboxylate as a precursor in the synthesis of potent protease inhibitors targeting SARS-CoV-2. The research team utilized the compound's reactive amino group to introduce pharmacophoric elements that enhanced binding affinity to the viral main protease. Molecular docking studies revealed that derivatives of this compound exhibited nanomolar inhibitory activity, suggesting its potential as a scaffold for antiviral drug development.

In the field of oncology, researchers have recently reported the application of 722448-83-1 in the design of small molecule inhibitors targeting protein-protein interactions involved in cancer progression. A Nature Communications paper (2024) described how the cyclopentene core of this compound was strategically modified to create selective inhibitors of the MDM2-p53 interaction, leading to promising in vitro and in vivo results in various cancer cell lines. The study highlighted the compound's structural flexibility as a key advantage in medicinal chemistry optimization.

The synthetic accessibility of Methyl 4-aminocyclopentene-1-carboxylate has also been improved through recent methodological advances. A 2024 Organic Letters publication detailed a novel asymmetric synthesis route that achieves the compound in high enantiomeric excess, addressing previous challenges in obtaining optically pure forms. This development is particularly significant for the production of chiral drug candidates where stereochemistry plays a crucial role in biological activity.

From a mechanistic perspective, recent computational studies have provided deeper insights into the conformational preferences of 722448-83-1 and its derivatives. Quantum mechanical calculations published in the Journal of Chemical Information and Modeling (2023) revealed that the compound adopts distinct ring puckering conformations that influence its molecular recognition properties. These findings are informing rational drug design approaches that leverage the compound's unique three-dimensional characteristics.

Looking forward, the pharmaceutical industry is showing increasing interest in Methyl 4-aminocyclopentene-1-carboxylate as evidenced by recent patent filings. Several major pharmaceutical companies have disclosed proprietary derivatives of this compound in applications ranging from neurological disorders to metabolic diseases. The compound's balanced physicochemical properties and synthetic tractability position it as a valuable scaffold for future drug discovery efforts across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:722448-83-1)Methyl 4-aminocyclopentene-1-carboxylate
A1041174
Purity:99%
Quantity:5g
Price ($):2691.0
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